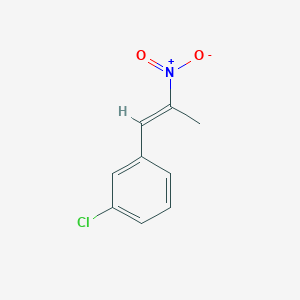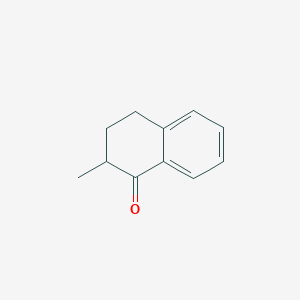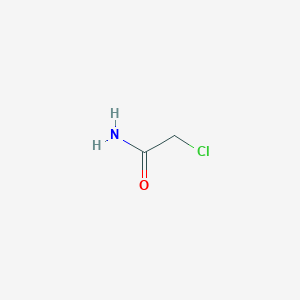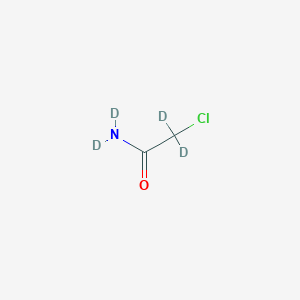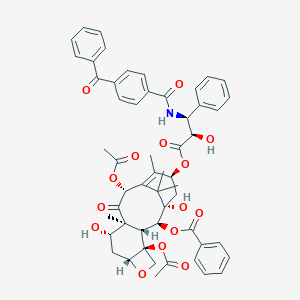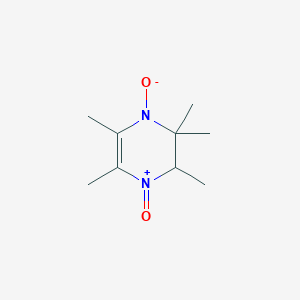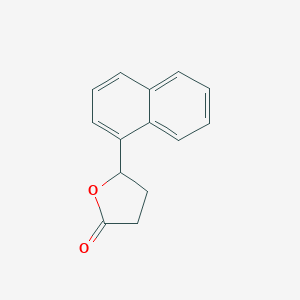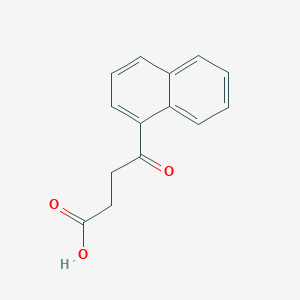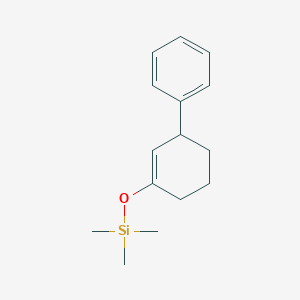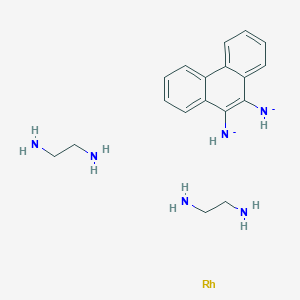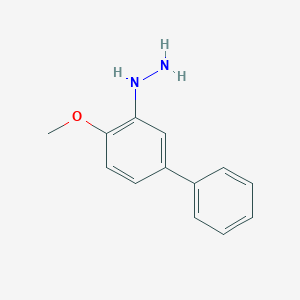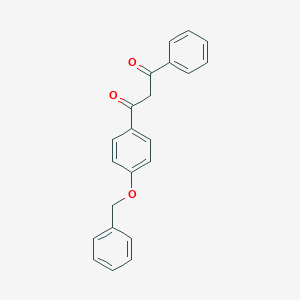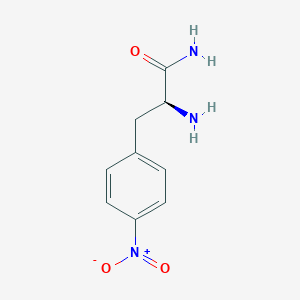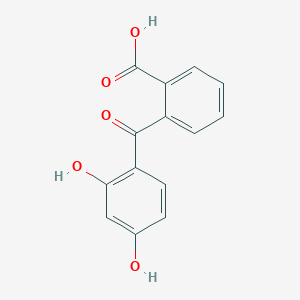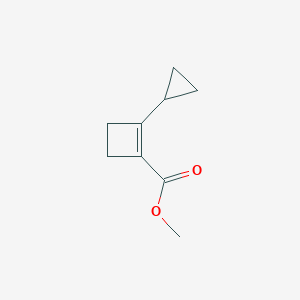
Methyl 2-cyclopropylcyclobutene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropylcyclobutene-1-carboxylate is a chemical compound that has gained significant attention in the field of organic chemistry. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of methyl 2-cyclopropylcyclobutene-1-carboxylate is not fully understood. However, it has been suggested that the compound acts as a nucleophile in various reactions, which makes it highly reactive and useful in organic synthesis.
Biochemische Und Physiologische Effekte
Methyl 2-cyclopropylcyclobutene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound has antitumor properties and can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using methyl 2-cyclopropylcyclobutene-1-carboxylate in lab experiments is its high reactivity, which makes it useful in various reactions. However, the compound is relatively expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are various future directions for the study of methyl 2-cyclopropylcyclobutene-1-carboxylate. One of the most significant areas is in the development of new synthetic methods that can yield the compound in higher yields and at a lower cost. Additionally, the compound's potential applications in drug discovery and development should be explored further. Finally, the biochemical and physiological effects of the compound should be studied in more detail to determine its potential therapeutic applications.
Conclusion
In conclusion, methyl 2-cyclopropylcyclobutene-1-carboxylate is a chemical compound that has shown significant potential in various scientific research areas. Its high reactivity and usefulness in organic synthesis make it a valuable building block for the synthesis of complex molecules. However, further studies are needed to explore its potential applications in drug discovery and development, as well as its biochemical and physiological effects.
Synthesemethoden
Methyl 2-cyclopropylcyclobutene-1-carboxylate can be synthesized using different methods. One of the most common methods is the Diels-Alder reaction between cyclopropene and 1,3-butadiene, followed by a hydrolysis reaction with methanol and sodium hydroxide. This method yields a high purity of the compound and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropylcyclobutene-1-carboxylate has shown potential applications in various scientific research areas. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in transition metal catalysis, which has been found to be highly effective in various reactions.
Eigenschaften
CAS-Nummer |
146857-43-4 |
|---|---|
Produktname |
Methyl 2-cyclopropylcyclobutene-1-carboxylate |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 2-cyclopropylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-4-7(8)6-2-3-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HNAIWWRAJBYKEC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CC1)C2CC2 |
Kanonische SMILES |
COC(=O)C1=C(CC1)C2CC2 |
Synonyme |
1-Cyclobutene-1-carboxylicacid,2-cyclopropyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



